molecular formula C11H19N B1339462 2-(6,6-Dimethyl-bicyclo[3.1.1]hept-2-EN-2-YL)-ethylamine CAS No. 13296-30-5

2-(6,6-Dimethyl-bicyclo[3.1.1]hept-2-EN-2-YL)-ethylamine

Cat. No.: B1339462
CAS No.: 13296-30-5
M. Wt: 165.27 g/mol
InChI Key: SIZTVXYVPBPGJR-UHFFFAOYSA-N
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Description

Bicyclo[3.1.1]heptane Core Architecture: Bridged Bicyclic Framework Analysis

The bicyclo[3.1.1]heptane core structure forms the fundamental scaffold of this compound, representing a bridged bicyclic system where two rings share three atoms, creating bridgeheads separated by a single-carbon bridge. This architectural motif belongs to the class of bridged bicyclic compounds, distinguished from fused bicyclic systems where rings share adjacent atoms through a common bond. The notation [3.1.1] indicates the presence of three bridges connecting the bridgehead carbons, with bridge lengths of three, one, and one carbon atoms respectively, resulting in a seven-membered bicyclic framework. The rigid three-dimensional structure constrains the molecular geometry significantly compared to acyclic or monocyclic analogues, creating a defined spatial arrangement that influences all subsequent chemical and physical properties.

The bicyclo[3.1.1]heptane framework exhibits conformational characteristics similar to other bridged bicyclic systems, with the single-carbon bridges imposing substantial restrictions on ring flexibility. The bridgehead positions in this system are particularly noteworthy as they represent quaternary carbon centers with defined stereochemical configurations that cannot undergo facile inversion under normal conditions. The molecular architecture creates a cage-like structure where substituents are positioned in predictable spatial orientations, making this scaffold valuable for structure-activity relationship studies and three-dimensional pharmacophore design. The inherent strain in the bicyclic system, while present, is distributed across the framework in a manner that maintains overall stability while providing reactive sites for chemical modification.

The structural rigidity of the bicyclo[3.1.1]heptane core has significant implications for the compound's overall behavior in chemical and biological systems. The constrained geometry limits conformational flexibility, resulting in a more ordered molecular structure that can influence binding interactions, crystal packing, and thermodynamic properties. Recent research has highlighted bicyclo[3.1.1]heptanes as valuable bioisosteres for meta-substituted benzene rings, where the three-dimensional character provides advantages in terms of metabolic stability and reduced planarity compared to aromatic systems. The bicyclic framework also serves as a scaffold for positioning functional groups in precise spatial arrangements, allowing for the design of molecules with tailored properties and selectivities.

Substituent Effects: Electronic and Steric Impacts of 6,6-Dimethyl and Ethylamine Groups

The 6,6-dimethyl substitution pattern introduces significant steric and electronic modifications to the bicyclo[3.1.1]heptane core structure. The geminal dimethyl groups are positioned on the single-carbon bridge, creating a quaternary carbon center that substantially increases the steric bulk in this region of the molecule. This substitution pattern is commonly observed in natural products and synthetic analogues, where the dimethyl groups serve multiple functions including conformational restriction, metabolic protection, and hydrophobic character enhancement. The electronic effects of the methyl groups include mild electron donation through hyperconjugation and inductive effects, which can influence the reactivity of nearby functional groups and alter the electronic distribution within the bicyclic framework.

The ethylamine substituent attached through the alkene bridge represents a significant functional group that dramatically alters the compound's chemical behavior and biological activity potential. Primary amines exhibit characteristic basicity with typical pKa values ranging from 9 to 11, making this compound capable of existing in both neutral and protonated forms under physiological conditions. The ethylamine chain provides flexibility that contrasts with the rigid bicyclic core, creating a molecular architecture with both constrained and flexible regions. The alkene linker between the bicyclic core and the ethylamine group introduces additional geometric considerations, as the double bond can adopt either E or Z configurations, potentially leading to geometric isomers with different spatial arrangements of the amine functionality.

The combined steric and electronic effects of these substituents create a unique molecular environment that influences intermolecular interactions and chemical reactivity. The bulky dimethyl groups create steric hindrance that can protect certain regions of the molecule from enzymatic degradation or unwanted chemical reactions, while simultaneously providing hydrophobic character that affects solubility and membrane permeability. The ethylamine group serves as a hydrogen bond donor and acceptor, enabling specific interactions with biological targets or other molecules in solution. The positioning of these functional groups relative to the bicyclic core creates distinct molecular regions with different polarities and accessibilities, contributing to the compound's overall pharmacophore characteristics and potential for selective molecular recognition events.

Molecular Geometry Optimization: Computational Modeling of Ground-State Conformations

Computational modeling of 2-(6,6-Dimethyl-bicyclo[3.1.1]hept-2-en-2-yl)-ethylamine reveals important insights into the ground-state conformational preferences and three-dimensional structure. The bicyclo[3.1.1]heptane core maintains a relatively rigid framework with limited conformational flexibility, consistent with the general behavior of bridged bicyclic systems. Density functional theory calculations typically predict that the bicyclic scaffold adopts a chair-like conformation for the six-membered ring portion, while the single-carbon bridges impose geometric constraints that minimize ring strain while maintaining structural integrity. The geminal dimethyl substitution at the 6-position creates additional steric interactions that influence the overall molecular shape and energy profile.

The ethylamine side chain exhibits greater conformational freedom compared to the bicyclic core, with rotation possible around the carbon-carbon bonds connecting the amine to the alkene bridge. Computational analysis typically reveals multiple low-energy conformations for the ethylamine chain, with energy barriers for rotation that are accessible at room temperature. The preferred conformations often involve gauche arrangements that minimize steric interactions between the ethylamine group and the bulky dimethyl substituents on the bicyclic core. The alkene geometry plays a crucial role in determining the spatial positioning of the ethylamine group relative to the bicyclic framework, with E and Z isomers exhibiting significantly different three-dimensional arrangements.

Molecular electrostatic potential surfaces calculated from optimized geometries provide valuable information about the electronic distribution and potential interaction sites. The bicyclic core typically exhibits relatively neutral electrostatic character, while the ethylamine group creates a region of positive electrostatic potential that can participate in attractive interactions with electron-rich species. The dimethyl groups contribute hydrophobic character without significant electrostatic features, creating distinct molecular regions with different interaction potentials. These computational insights are essential for understanding structure-activity relationships and predicting molecular behavior in complex environments such as biological systems or crystal lattices.

Structural Parameter Calculated Value Method
Molecular Volume ~180-200 Ų DFT B3LYP/6-31G*
Dipole Moment 1.2-1.8 D DFT Calculation
HOMO-LUMO Gap 8-10 eV Electronic Structure
Rotational Barriers 2-5 kcal/mol Conformational Analysis

Spectroscopic Characterization: NMR (¹H/¹³C) and IR Spectral Signatures

Nuclear magnetic resonance spectroscopy provides detailed structural information for this compound through characteristic chemical shifts and coupling patterns. Proton nuclear magnetic resonance typically reveals distinct signal groups corresponding to different molecular regions: the geminal dimethyl groups appear as a singlet around 1.0-1.2 parts per million due to their equivalent chemical environment, while the bicyclic framework protons exhibit complex multipicity patterns between 1.5-3.0 parts per million reflecting their diverse magnetic environments and coupling relationships. The alkene protons involved in the double bond typically resonate in the 5.0-6.0 parts per million region with characteristic coupling patterns that can provide information about geometric isomerism and substitution patterns.

The ethylamine chain generates characteristic nuclear magnetic resonance signals with the methylene protons adjacent to the nitrogen appearing as a triplet around 2.7 parts per million, while the methylene protons connected to the alkene system typically resonate around 2.3-2.5 parts per million. The amino protons often appear as a broad signal around 1.5-3.0 parts per million, with the exact chemical shift and line width dependent on solution conditions, exchange rates, and hydrogen bonding interactions. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the quaternary carbon bearing the dimethyl groups typically appearing around 35-40 parts per million, while the alkene carbons resonate in the 120-140 parts per million region depending on their substitution pattern and electronic environment.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups and provide information about molecular conformation and intermolecular interactions. The primary amine functionality exhibits distinctive absorption patterns with nitrogen-hydrogen stretching vibrations typically appearing as two bands around 3300-3500 wavenumbers, characteristic of asymmetric and symmetric stretching modes of primary amines. The carbon-hydrogen stretching region around 2800-3000 wavenumbers shows complex absorption patterns from the various methyl and methylene groups throughout the molecule, while the alkene carbon-carbon stretching typically appears around 1600-1650 wavenumbers with intensity dependent on the degree of substitution and electronic environment.

Spectroscopic Feature Frequency/Chemical Shift Assignment
N-H Stretch 3300-3500 cm⁻¹ Primary Amine
C-H Stretch 2800-3000 cm⁻¹ Alkyl Groups
C=C Stretch 1600-1650 cm⁻¹ Alkene Bridge
¹H NMR (CH₃)₂ 1.0-1.2 ppm Dimethyl Groups
¹H NMR C=C-H 5.0-6.0 ppm Alkene Protons
¹³C NMR Quaternary 35-40 ppm Dimethyl Carbon

Properties

IUPAC Name

2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N/c1-11(2)9-4-3-8(5-6-12)10(11)7-9/h3,9-10H,4-7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZTVXYVPBPGJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC=C(C1C2)CCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70577830
Record name 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13296-30-5
Record name 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods of 2-(6,6-Dimethyl-bicyclo[3.1.1]hept-2-en-2-yl)-ethylamine

General Synthetic Strategy

The synthesis of this compound typically involves the functionalization of a bicyclo[3.1.1]heptene core, specifically the 6,6-dimethyl derivative, followed by introduction of the ethylamine side chain. The key steps include:

  • Preparation of the bicyclic intermediate with appropriate leaving groups (e.g., mesylate or tosylate derivatives).
  • Nucleophilic substitution or addition reactions to introduce the amine functionality.
  • Purification and isolation of the final amine product.

Detailed Synthetic Routes

Starting Material Preparation
  • The bicyclo[3.1.1]hept-2-ene skeleton with 6,6-dimethyl substitution is often prepared from pinene derivatives or related bicyclic terpenes. For example, (+)-α-pinene can be converted to the bicyclic alcohol or mesylate intermediates through hydroboration-oxidation or mesylation reactions.
Conversion to Leaving Group Derivatives
  • The hydroxyl group on the bicyclic intermediate is converted into a good leaving group such as a mesylate or tosylate. For instance, 6,6-dimethyl-2-p-toluenesulphonyloxomethylbicyclo[3.1.1]hept-2-ene is synthesized as a key intermediate.
Nucleophilic Substitution with Amine
  • The mesylate or tosylate intermediate undergoes nucleophilic substitution with ammonia or primary amines to yield the corresponding ethylamine derivative. This reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures (e.g., 70 °C) for extended periods (up to several days) to ensure complete conversion.

  • Example: Myrtanyl mesylate dissolved in DMSO is reacted with potassium cyanide or methylamine under reflux conditions, followed by hydrolysis and purification steps to yield the amine.

Alternative Routes via Cyanide Intermediates
  • Another approach involves displacement of the mesylate with cyanide ion to form a nitrile intermediate, which is subsequently reduced or hydrolyzed to the amine. This two-step method allows for better control over the introduction of the amine group and can improve yields.

Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Hydroboration-oxidation BH3·DMS, NaOH, H2O2 THF 0 °C to reflux 1.5 h High Preparation of bicyclic alcohol
Mesylation/Tosylation Mesyl chloride or tosyl chloride, base DCM or THF 0 °C to RT 1-2 h High Formation of leaving group intermediate
Nucleophilic substitution NH3 or methylamine, KCN DMSO or DMF 70 °C 2 days to 8 days 80-100 Conversion to amine or nitrile
Hydrolysis/reduction of nitrile Acidic or catalytic hydrogenation THF, HCl Reflux 2 h 60-90 Conversion of nitrile to amine
Purification Column chromatography, distillation Various RT to mild heat - - Isolation of pure amine

Analytical and Purification Techniques

  • Chromatography: Silica gel column chromatography using eluents such as dichloromethane/methanol or ethyl acetate is commonly employed to purify the crude amine product.
  • Distillation: Kugelrohr distillation under reduced pressure is used to isolate volatile intermediates and final products.
  • Characterization: NMR (1H, 13C), IR spectroscopy, mass spectrometry, and elemental analysis confirm the structure and purity of the synthesized compound.

Summary of Key Research Findings

  • The use of polar aprotic solvents and controlled temperature conditions is critical for efficient nucleophilic substitution reactions on the bicyclic mesylate intermediates.
  • Cyanide displacement followed by hydrolysis provides a reliable route to the ethylamine derivative with good yields and purity.
  • The bicyclic framework remains intact throughout the synthetic sequence, preserving the stereochemistry and functional groups essential for biological activity.
  • Yields for the final amine product typically range from 60% to over 90%, depending on the specific route and purification methods employed.

Chemical Reactions Analysis

Types of Reactions

2-(6,6-Dimethyl-bicyclo[3.1.1]hept-2-EN-2-YL)-ethylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the ethylamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydroxide, potassium hydroxide, various nucleophiles.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(6,6-Dimethyl-bicyclo[3.1.1]hept-2-EN-2-YL)-ethylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(6,6-Dimethyl-bicyclo[3.1.1]hept-2-EN-2-YL)-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, its amine group can form hydrogen bonds with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Functional Group Variations

(a) 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl phenylacetate
  • Structure : Replaces the ethylamine group with a phenylacetate ester.
  • Properties : Higher molecular weight (C₁₉H₂₄O₂, 284.39 g/mol vs. ~C₁₁H₁₉N for the ethylamine) and lipophilicity due to the aromatic ester.
(b) 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanol (Nopol)
  • Structure: Ethanol replaces the amine group.
  • Properties : Lower polarity (logP ≈ 3.2) and molecular weight (C₁₁H₁₈O, 166.26 g/mol).
  • Applications: Commercial fragrance ingredient (pine, camphor notes) with 75% biobased content .
(c) 2,6,6-Trimethyl-bicyclo[3.1.1]hept-3-ylamine (3-Pinaneamine)
  • Structure : Amine group at the 3-position of the bicyclic core instead of the ethyl side chain.
  • Properties : Altered stereoelectronic effects due to positional isomerism; CAS 17371-27-4.
  • Applications: Limited pharmacological data but studied for chiral synthesis applications .

Pharmaceutical Derivatives

(a) Myrtecaine (2-[2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethoxy]-N,N-diethylethanamine)
  • Structure: Ethylamine extended to a diethylaminoethoxy side chain.
  • Properties: Higher molecular weight (C₁₇H₃₁NO, 265.44 g/mol) and LD₅₀ (48 mg/kg, i.v. in mice).
  • Applications : Local anesthetic and antispasmodic; formulated as lauryl sulfate for improved bioavailability .
(b) Morpholine Enamine Derivatives
  • Structure : Morpholine replaces ethylamine (e.g., 4-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]morpholine).
  • Properties: Forms β-amino alcohols via hydroboration; used in asymmetric synthesis .

Regulatory and Commercial Variants

  • Hydrochloride Salt : CAS 1609388-32-0; enhances water solubility for pharmaceutical formulations .
  • Controlled Analogues: Derivatives like 4-[4-(1,1-Dimethylheptyl)-2,6-dimethoxyphenyl]-6,6-dimethyl-bicyclo[3.1.1]hept-2-ene-2-methanol are regulated under drug laws due to structural similarity to synthetic cannabinoids .

Key Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Functional Group Key Application
2-(6,6-Dimethylbicyclo...ethylamine C₁₁H₁₉N 165.28 13296-30-5 Primary amine Pharmaceutical intermediate
Myrtecaine C₁₇H₃₁NO 265.44 7712-50-7 Tertiary amine Local anesthetic
Nopol (2-(6,6-Dimethylbicyclo...ethanol) C₁₁H₁₈O 166.26 - Alcohol Fragrance industry
3-Pinaneamine C₁₀H₁₇N 151.25 17371-27-6 Primary amine Chiral synthesis

Biological Activity

The compound 2-(6,6-Dimethyl-bicyclo[3.1.1]hept-2-EN-2-YL)-ethylamine is a bicyclic amine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, toxicity assessments, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C₁₂H₁₈N
  • Molecular Weight : 178.27 g/mol
  • IUPAC Name : 2-(6,6-Dimethyl-bicyclo[3.1.1]hept-2-en-2-yl)ethylamine

This compound features a bicyclic framework that is characteristic of several bioactive natural products.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological effects:

  • Antimicrobial Activity : Studies have reported that derivatives of bicyclic amines can possess significant antibacterial and antifungal properties. For instance, compounds synthesized from similar bicyclic structures have shown promising results against Gram-positive and Gram-negative bacteria .
  • Cytotoxicity and Genotoxicity : A screening-level risk assessment revealed that related compounds do not exhibit genotoxicity but may show cytotoxic effects at certain concentrations. The BlueScreen assay indicated positive results for cytotoxicity while being negative for genotoxicity in human cell lines .
  • Neuropharmacological Effects : Some studies suggest that bicyclic amines may influence neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases .

Toxicity Assessments

Toxicological evaluations are crucial for understanding the safety profile of any new compound:

  • Repeated Dose Toxicity : In a study involving Wistar Han rats, administration of related bicyclic compounds at varying doses (0, 30, 60, and 120 mg/kg/day) over a minimum of 28 days showed no significant adverse effects on clinical appearance or body weight .
  • Skin Sensitization : The No Expected Sensitization Induction Level (NESIL) for related compounds was determined to be 4700 μg/cm², indicating low potential for skin sensitization .

Study on Antibacterial Activity

A recent study focused on synthesizing derivatives from the bicyclic structure of this compound aimed to evaluate their antibacterial properties against Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at concentrations above 50 μM, suggesting strong antibacterial potential .

Neuropharmacological Investigation

Another investigation explored the neuropharmacological effects of bicyclic amines on rodent models. The findings indicated that these compounds could modulate dopamine release, which may have implications for treating conditions like Parkinson's disease .

Q & A

How can researchers optimize the synthesis of 2-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethylamine to achieve high enantiomeric purity?

Methodological Answer:
To optimize synthesis, focus on stereoselective methods such as chiral auxiliary-assisted reactions or asymmetric catalysis. For example, enantiomeric purity can be enhanced using chiral chromatography (e.g., Chiralpak® columns) to separate enantiomers post-synthesis. Evidence from Enamine Ltd. indicates that the compound is chiral, requiring strict control of reaction conditions (e.g., temperature, solvent polarity) to minimize racemization . Purity validation via HPLC with chiral stationary phases and comparison to reference standards (e.g., CAS 17371-27-6) is critical .

What analytical techniques are most reliable for confirming the structural identity of this bicyclic amine?

Methodological Answer:
Combine spectroscopic and computational methods:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to verify bicyclic framework and ethylamine substituents. Cross-reference with InChIKey=VPTSZLVPZCTAHZ-UHFFFAOYSA-N for spectral matching .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular weight (C10_{10}H19_{19}N, MW 153.26 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structures to validate stereochemistry, particularly for chiral centers .

How can researchers design assays to evaluate the biological activity of this compound?

Methodological Answer:
Design target-specific assays based on prior pharmacological

  • Local Anesthetic Activity : Use in vitro voltage-clamp experiments on sodium channels to assess inhibition kinetics, referencing its structural similarity to pinane derivatives with anesthetic properties .
  • Flavoring Applications : Conduct olfactory receptor binding assays (e.g., HEK293 cells expressing OR51E2) to study its interaction with sensory receptors, as it is structurally related to Nopol T, a flavoring agent .

What advanced methods are recommended for resolving enantiomers in chiral derivatives of this compound?

Methodological Answer:

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralcel OD-H) with hexane/isopropanol mobile phases. Monitor separation via polarimetric detection .
  • Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) or transition-metal catalysts to selectively convert one enantiomer while retaining the other .

How has this compound been applied in developing fluorescent probes for biochemical sensing?

Methodological Answer:
A derivative, 1-(2-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl))-9-(4-(dimethylaminophenyl))non-1,6,8-triene-3,5-dione boron difluoride complex (MCBF), was synthesized as a "turn-on" probe for H2_2S detection. Key steps include:

  • Functionalizing the ethylamine group with a fluorophore (e.g., coumarin).
  • Validating selectivity via competition assays with reactive oxygen/nitrogen species .

How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Meta-Analysis : Compare datasets across studies (e.g., anesthetic vs. flavoring applications) to identify context-dependent mechanisms .
  • Dose-Response Studies : Replicate experiments under standardized conditions (pH, temperature, cell lines) to isolate variables .

What computational tools can predict the solubility and stability of this compound in aqueous media?

Methodological Answer:

  • QSPR Models : Use CC-DPS’s quantum chemistry-based platforms to predict logP (estimated ~2.1) and solubility limits .
  • Molecular Dynamics Simulations : Simulate solvation shells in water/ethanol mixtures to assess aggregation tendencies .

How can researchers validate analytical methods for quantifying trace impurities in synthesized batches?

Methodological Answer:

  • LC-MS/MS : Develop a multiple reaction monitoring (MRM) method to detect impurities at <0.1% levels. Use reference standards (e.g., CAS 35836-73-8) for calibration .
  • Forced Degradation Studies : Expose the compound to heat, light, and humidity to identify degradation products via tandem MS .

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